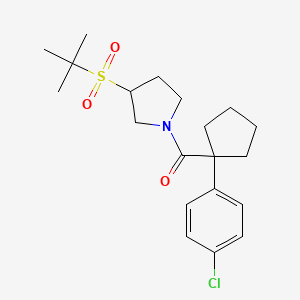
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide, also known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
Synthetic Pathways and Chemical Reactivity
Research on structurally related compounds to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide has focused on their synthesis, chemical reactivity, and potential applications. For example, studies have explored the anionic cyclisation of N-benzyl naphthamides, providing routes to various tricyclic compounds with potential applications in medicinal chemistry and material science (Ahmed, Clayden, & Rowley, 1998). Similarly, variations in the solid-state, solution, and theoretical structures of laterally deprotonated aromatic tertiary amides have been investigated, demonstrating the complex behaviors of naphthamide derivatives under different conditions (Armstrong et al., 2003).
Photophysical and Photochemical Properties
The photolysis of triazoles and naphthyl compounds has been studied to understand their photophysical and photochemical properties, contributing to fields like photodynamic therapy, photo-initiated polymerization, and the development of photo-responsive materials. Research has shown that certain naphthyl-triazole derivatives undergo specific rearrangements upon photolysis, leading to the formation of novel compounds with unique properties (Mitchell & Rees, 1987).
Catalysis and Organic Synthesis
The synthesis and catalytic properties of new compounds related to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide have been explored, with applications in catalysis and organic synthesis. For instance, the preparation and use of multi-SO3H functionalized ionic liquids for the synthesis of naphthol derivatives under solvent-free conditions have been reported, showcasing advancements in green chemistry and sustainable synthesis methods (Shaterian & Hosseinian, 2014).
特性
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(2)17(12-22-19-10-11-20-22)21-18(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,13,17H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASKFYGPZIVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2679136.png)

![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2679141.png)
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2679142.png)

![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2679144.png)



![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)


